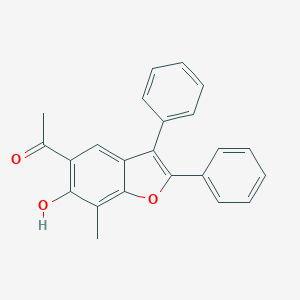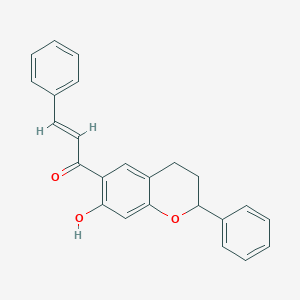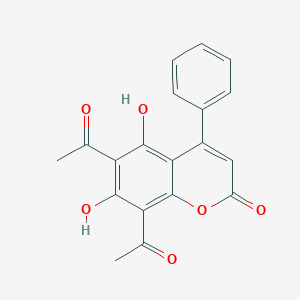![molecular formula C19H15Cl2N3O4S B284057 N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide, also known as DAS-181, is a novel antiviral drug that has shown promising results in treating respiratory viral infections. This compound is a small molecule inhibitor that targets sialic acid receptors on the surface of host cells, preventing the attachment and entry of viruses.
Mécanisme D'action
N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide works by targeting sialic acid receptors on the surface of host cells, which are used by many respiratory viruses to attach and enter the cell. This compound binds to the sialic acid receptors, preventing the attachment and entry of viruses, and thus inhibiting viral replication. This mechanism of action is unique compared to other antiviral drugs, which typically target viral proteins or enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in preclinical and clinical studies. This compound is rapidly metabolized and eliminated from the body, with no accumulation in tissues or organs. In addition to its antiviral activity, this compound has also been shown to have immunomodulatory effects, enhancing the host immune response to viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide is its broad-spectrum antiviral activity against respiratory viruses. This compound has shown efficacy against multiple strains of influenza and RSV, which are major causes of respiratory infections worldwide. Another advantage is its unique mechanism of action, which could potentially overcome the problem of viral resistance to other antiviral drugs. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several future directions for the research and development of N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide. One direction is to optimize the dosing and administration of this compound to maximize its efficacy and minimize side effects. Another direction is to investigate the potential of this compound as a prophylactic treatment for respiratory viral infections, particularly in high-risk populations such as the elderly and immunocompromised. Additionally, further studies are needed to explore the immunomodulatory effects of this compound and its potential for combination therapy with other antiviral drugs. Overall, this compound represents a promising new approach to the treatment of respiratory viral infections, with potential applications in both clinical and research settings.
Méthodes De Synthèse
The synthesis of N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide involves several steps, including the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-methoxyaniline to form 3,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide. This intermediate is then reacted with nicotinoyl chloride in the presence of a base to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide has been extensively studied for its antiviral activity against a range of respiratory viruses, including influenza, parainfluenza, and respiratory syncytial virus (RSV). In preclinical studies, this compound has demonstrated potent antiviral activity in vitro and in vivo, reducing viral replication and improving survival rates in infected animals. Clinical trials have also shown promising results, with this compound significantly reducing the duration and severity of symptoms in patients with influenza and RSV infections.
Propriétés
Formule moléculaire |
C19H15Cl2N3O4S |
|---|---|
Poids moléculaire |
452.3 g/mol |
Nom IUPAC |
N-[3-[(3,4-dichlorophenyl)sulfonylamino]-4-methoxyphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H15Cl2N3O4S/c1-28-18-7-4-13(23-19(25)12-3-2-8-22-11-12)9-17(18)24-29(26,27)14-5-6-15(20)16(21)10-14/h2-11,24H,1H3,(H,23,25) |
Clé InChI |
RATHKVVXEKBLAT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)


![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)

![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)

![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)

![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
